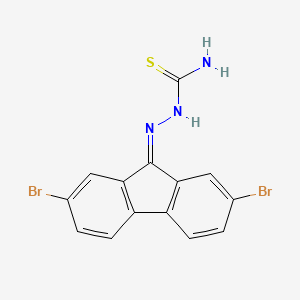

Fluoren-9-one, 2,7-dibromo-, thiosemicarbazone

Description

2,7-Dibromofluoren-9-one thiosemicarbazone is a Schiff base derived from the condensation of 2,7-dibromofluoren-9-one (C₁₃H₆Br₂O) with thiosemicarbazide (NH₂NHCSNH₂). The parent compound, 2,7-dibromofluoren-9-one, is a halogenated fluorenone with bromine atoms at the 2 and 7 positions, which impart electron-withdrawing effects and influence its reactivity .

Properties

CAS No. |

42134-91-8 |

|---|---|

Molecular Formula |

C14H9Br2N3S |

Molecular Weight |

411.1 g/mol |

IUPAC Name |

[(2,7-dibromofluoren-9-ylidene)amino]thiourea |

InChI |

InChI=1S/C14H9Br2N3S/c15-7-1-3-9-10-4-2-8(16)6-12(10)13(11(9)5-7)18-19-14(17)20/h1-6H,(H3,17,19,20) |

InChI Key |

UEANXDHFIYOFTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NNC(=S)N)C3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of thiosemicarbazones typically involves the condensation reaction between a carbonyl compound (aldehyde or ketone) and thiosemicarbazide. For this compound, the starting material is 2,7-dibromo-fluoren-9-one, which reacts with thiosemicarbazide in an alcoholic solvent under reflux conditions.

Typical Procedure

- Reactants : 1 mmol of 2,7-dibromo-fluoren-9-one and 1 mmol of thiosemicarbazide.

- Solvent : Ethanol or methanol is commonly used due to its ability to dissolve both reactants and facilitate the condensation reaction.

- Catalyst : A few drops of acid catalyst such as acetic acid or para-toluenesulfonic acid may be added to accelerate the reaction.

- Reaction Conditions : The mixture is heated under reflux for 2 to 4 hours to ensure complete reaction.

- Isolation : Upon completion, the reaction mixture is cooled, and the product precipitates out as a solid. It is then filtered, washed with cold solvent, and dried.

- Purification : Recrystallization from ethanol or methanol is employed to obtain pure this compound.

This method aligns with the classical approach used for other fluorenone derivatives and thiosemicarbazones, as demonstrated by similar compounds in the literature.

Comparative Data Table of Preparation Conditions for Fluorenone-Based Thiosemicarbazones

Research Results and Characterization

While direct crystallographic data for this compound is limited, related fluorenone-thiosemicarbazone compounds have been characterized by single-crystal X-ray diffraction, confirming the formation of the expected thiosemicarbazone moiety with planar geometry around the C=N–N–C=S linkage.

Spectroscopic analyses (infrared, UV-visible, and nuclear magnetic resonance) typically show:

- Disappearance of the carbonyl (C=O) stretching band.

- Appearance of characteristic azomethine (C=N) and thiocarbonyl (C=S) bands.

- Proton NMR signals consistent with the hydrazone structure.

These confirm successful synthesis and purity of the product.

Summary of Preparation Methodology

| Step Number | Description | Details |

|---|---|---|

| 1 | Dissolution of 2,7-dibromo-fluoren-9-one | 1 mmol in 10 mL ethanol |

| 2 | Addition of thiosemicarbazide solution | 1 mmol in 10-20 mL ethanol |

| 3 | Acid catalyst addition | Few drops of para-toluenesulfonic acid |

| 4 | Refluxing reaction mixture | 2-4 hours at ethanol boiling point (~78 °C) |

| 5 | Cooling and precipitation of product | Product crystallizes out |

| 6 | Filtration and washing | Washed with cold ethanol |

| 7 | Drying and recrystallization | Purified by recrystallization from ethanol |

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9H-fluoren-9-one thiosemicarbazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted fluorenone derivatives.

Scientific Research Applications

Fluoren-9-one, 2,7-dibromo-, thiosemicarbazone is a compound that has garnered attention in various scientific fields due to its potential biological activities and applications. This article explores its synthesis, characterization, and significant applications in medicinal chemistry, particularly focusing on its biological properties and interactions with metal ions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of fluoren-9-one with thiosemicarbazide under acidic conditions. The reaction can be optimized using different acids (e.g., concentrated sulfuric acid) to improve yield and purity. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and UV-Vis spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Key Synthesis Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Fluoren-9-one, Thiosemicarbazide |

| Reaction Conditions | Reflux in ethanol with acid catalyst |

| Yield | Typically ranges from 76% to 89% |

| Characterization Techniques | NMR, IR, UV-Vis |

Antimicrobial Activity

Research indicates that Fluoren-9-one thiosemicarbazones possess antimicrobial properties. Studies have demonstrated efficacy against various strains of bacteria and fungi. For instance, derivatives have shown activity against multidrug-resistant strains, making them promising candidates for further development as antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Thiosemicarbazones are recognized for their ability to inhibit cancer cell proliferation. In vitro studies suggest that Fluoren-9-one derivatives can induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology .

Inhibition of Enzymes

Fluoren-9-one thiosemicarbazones have been studied for their ability to inhibit specific enzymes such as cathepsin L. This enzyme is involved in cancer progression and metastasis; thus, its inhibition could provide a pathway for developing anti-cancer therapies .

Metal Complexation

The ability of Fluoren-9-one thiosemicarbazone to form complexes with transition metals has been a focus of research. These metal complexes often exhibit enhanced biological activity compared to their non-complexed forms. For example, copper(II) complexes of thiosemicarbazones have shown improved antimicrobial properties .

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of synthesized Fluoren-9-one thiosemicarbazones against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition against certain strains, suggesting potential for development into new antibiotics .

- Antitumor Properties : Another research project focused on the cytotoxic effects of Fluoren-9-one thiosemicarbazones on human cancer cell lines. The findings revealed that these compounds could induce cell death through apoptosis mechanisms, warranting further investigation into their use as anticancer agents .

- Metal Complex Formation : Research demonstrated that complexation with copper ions significantly enhanced the biological activities of Fluoren-9-one thiosemicarbazone derivatives. These complexes exhibited superior antimicrobial properties compared to their parent compounds .

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9H-fluoren-9-one thiosemicarbazone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Fluoren-9-one Thiosemicarbazones (F1–F4)

describes four fluoren-9-one thiosemicarbazones (F1–F4) with varying substituents:

- F1 : Unsubstituted fluoren-9-one thiosemicarbazone (C₁₄H₁₁N₃S).

- F2 : 2-Methyl-substituted.

- F3 : 4-Methyl-substituted.

- F4 : 4-Phenyl-substituted (C₂₀H₁₅N₃S).

Key Differences :

- Biological Activity : F4 (4-phenyl) showed the highest yield (77–96%) and improved pharmacokinetic properties per Lipinski’s rules, suggesting that bulky substituents like bromine (in the target compound) may further optimize drug-likeness .

- Spectral Data : The target compound’s ¹H NMR would show distinct deshielding due to bromine’s inductive effect, contrasting with F1’s aromatic protons at δ 7.30–7.62 ppm .

Fluorinated Thiosemicarbazones

and report fluorinated benzaldehyde thiosemicarbazones (e.g., 2,4-C₆H₃F₂ derivatives). Unlike bromine, fluorine’s small size and high electronegativity lead to stronger hydrogen bonding and altered crystal packing . For example, fluorinated analogs exhibit therapeutic advantages over non-fluorinated drugs, but the target compound’s bromine atoms may offer superior heavy-atom effects for photodynamic therapy or luminescence quenching .

Luminescent Fluorenone Derivatives

2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one [(3-PyE)₂FO] (–5) is a luminescent derivative synthesized via Sonogashira coupling. While the target compound lacks extended π-conjugation (e.g., ethynylpyridine groups), its bromine substituents could facilitate intersystem crossing, making it a candidate for triplet-state applications .

Structural and Functional Data Table

Q & A

Q. What are the standard synthetic routes for preparing 2,7-dibromo-9-fluorenone thiosemicarbazone, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of 2,7-dibromo-9-fluorenone with thiosemicarbazide in ethanol or methanol under reflux. Key parameters include pH control (acidic conditions via acetic acid catalysis), stoichiometric ratios (1:1 for ketone to thiosemicarbazide), and reaction time (6–12 hours). Purity is ensured through recrystallization from DMSO/water mixtures. Confirmation of the thiosemicarbazone linkage relies on IR bands for ν(N–H) (3396–3120 cm⁻¹) and ν(C=S) (850–820 cm⁻¹) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing 2,7-dibromo-9-fluorenone thiosemicarbazone?

- IR spectroscopy : Identifies ν(N–H) and ν(C=S) stretching vibrations critical for confirming thiosemicarbazone formation .

- NMR (¹H/¹³C) : Aromatic protons in the fluorenone core appear as doublets (δ 7.8–8.2 ppm), while the thiosemicarbazone NH protons resonate as broad singlets (δ 9.5–10.5 ppm) .

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are matched to theoretical values (e.g., C: ~40%, N: ~10%) .

- ESI-MS : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., ~420–430 g/mol) .

Advanced Research Questions

Q. How can computational models (QSPR/DFT) predict the stability and reactivity of 2,7-dibromo-9-fluorenone thiosemicarbazone derivatives?

Quantitative Structure-Property Relationship (QSPR) models trained on experimental datasets (e.g., stability constants of metal complexes) can predict ligand-metal binding affinities. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries, calculate frontier molecular orbitals (HOMO-LUMO gaps), and assess electronic transitions influencing photophysical properties. These models guide the design of derivatives with enhanced redox activity or coordination selectivity .

Q. What factors influence the stability of metal complexes derived from 2,7-dibromo-9-fluorenone thiosemicarbazone?

Stability constants (log K) depend on:

- Metal ion type : Transition metals (Ni²⁺, Cu²⁺) form more stable complexes than lanthanides due to favorable d-orbital interactions .

- Ligand denticity : Bidentate coordination via imine nitrogen and thione sulfur enhances stability compared to monodentate binding .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize complexes by reducing ligand protonation .

Q. How do structural modifications of 2,7-dibromo-9-fluorenone thiosemicarbazone affect its biological activity?

- Antimicrobial activity : Introducing electron-withdrawing groups (e.g., –NO₂) at the fluorenone core increases membrane permeability, enhancing activity against S. aureus (MIC ~8 µg/mL) .

- Anticancer mechanisms : Thiosemicarbazone-metal complexes (e.g., Cu²⁺) generate reactive oxygen species (ROS) via Fenton-like reactions, inducing apoptosis in HeLa cells .

Q. What crystallographic techniques resolve tautomeric ambiguities in thiosemicarbazone derivatives?

Single-crystal XRD (using SHELXL or OLEX2) identifies tautomeric forms (thione vs. thiol) by analyzing bond lengths (C=S: ~1.68 Å vs. C–SH: ~1.74 Å) and hydrogen-bonding networks. Refinement protocols (e.g., Hirshfeld surface analysis) validate intermolecular interactions influencing packing motifs .

Q. How does Sonogashira coupling functionalize 2,7-dibromo-9-fluorenone thiosemicarbazone for optoelectronic applications?

Pd-catalyzed coupling with alkynes (e.g., pyridylethynyl groups) extends π-conjugation, red-shifting absorption/emission spectra. For example, 2,7-bis(pyridin-3-ylethynyl) derivatives exhibit luminescence at 550 nm (quantum yield Φ = 0.45), suitable for organic LEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.